molecular formula C18H27FN2O2 B3295323 1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine CAS No. 887582-43-6

1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine

Cat. No.: B3295323
CAS No.: 887582-43-6
M. Wt: 322.4 g/mol
InChI Key: QRRAXGTXVFYGOB-UHFFFAOYSA-N
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Description

1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27FN2O2 and a molecular weight of 322.42 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzylamino moiety, and a piperidine ring.

Preparation Methods

The synthesis of 1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as a building block for the design of new drugs, especially those targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylamino moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the Boc-protected piperidine ring and the fluorobenzylamino moiety, which imparts specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[[(2-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRAXGTXVFYGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723067
Record name tert-Butyl 4-({[(2-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-43-6
Record name tert-Butyl 4-({[(2-fluorophenyl)methyl]amino}methyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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